molecular formula C7H11ClF3N3O B3807776 {[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate

{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate

Cat. No.: B3807776
M. Wt: 245.63 g/mol
InChI Key: JDQYRABQXKSOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate is a high-value chemical intermediate designed to advance research and development in pharmaceuticals and agrochemicals. Its core structure incorporates a pyrimidine ring and a trifluoromethyl group, a combination known to enhance the biological activity and metabolic stability of lead compounds . In pharmaceutical research, this compound serves as a critical building block for the synthesis of novel drug candidates. The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in molecules that modulate various biological targets . The presence of the trifluoromethyl group is particularly significant, as it can improve a compound's lipophilicity, membrane permeability, and overall pharmacokinetic profile, making it a key feature in the design of active pharmaceutical ingredients (APIs) for a range of therapeutic areas . In the field of agrochemical science, this intermediate is utilized in the development of next-generation herbicides, insecticides, and fungicides . The physicochemical properties imparted by the trifluoromethylpyrimidine moiety contribute to the efficacy and environmental profile of agrochemicals, aiding in the creation of solutions that offer improved crop protection and higher selectivity . The primary amine functionality of this reagent provides a versatile handle for further synthetic elaboration, allowing researchers to efficiently construct more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.ClH.H2O/c1-4-2-5(7(8,9)10)13-6(3-11)12-4;;/h2H,3,11H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQYRABQXKSOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN)C(F)(F)F.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

Scientific Research Applications

{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to other pyrimidine- and pyridine-derived amines, hydrochlorides, and halogenated derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Core Structure Substituents Key Features Reference
{[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate Pyrimidine 4-methyl, 6-trifluoromethyl, 2-aminomethyl Trifluoromethyl enhances lipophilicity; hydrochloride hydrate improves solubility.
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride Pyridine 6-chloro, 4-(4-fluoro-2-methylphenyl) Chloro and fluoro substituents increase electronic complexity; pyridine core alters H-bonding.
[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride Aliphatic amine Tetrahydrofuran-linked butyl chain Lacks aromaticity; potential for increased flexibility in binding interactions.
3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-1-(2-chloroethyl)-1-nitrosourea (ACNU) Pyrimidine + nitrosourea 4-amino-2-methylpyrimidine, chloroethyl nitrosourea Antitumor activity via DNA alkylation; rapid metabolism in vivo (~12-min plasma half-life).
6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine dihydrochloride Pyridine 4-trifluoromethyl, 6-(R-1-aminoethyl) Chiral center and trifluoromethyl group; dihydrochloride salt enhances solubility.

Functional and Physicochemical Comparisons

  • Trifluoromethyl vs. Chloro/Methyl Substituents :
    The trifluoromethyl group in the target compound increases lipophilicity (logP) compared to chloro or methyl substituents (e.g., 4-chloro-2-ethyl-6-methylpyrimidine ). This property may enhance blood-brain barrier penetration or target binding in drug candidates but could reduce aqueous solubility without salt forms .

  • Pyrimidine vs. For example, ACNU’s pyrimidine moiety contributes to its DNA-binding antitumor mechanism .
  • Salt Forms and Hydration: Hydrochloride salts (e.g., target compound, [4-(tetrahydro-2-furanyl)butyl]amine hydrochloride ) improve solubility in polar solvents like water or ethanol. The hydrate form in the target compound may further stabilize the crystal lattice, reducing hygroscopicity compared to anhydrous salts .
  • Metabolic Stability : Compounds like ACNU undergo rapid metabolism (~12-min plasma half-life in rats ), whereas the target compound’s trifluoromethyl group could slow oxidative degradation, a common advantage of fluorinated molecules in medicinal chemistry .

Biological Activity

The compound {[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : 4-methyl-6-(trifluoromethyl)-2-pyrimidinamine hydrochloride hydrate
  • Molecular Formula : C₆H₆F₃N₃·HCl·H₂O
  • CAS Number : 5734-63-4

The biological activity of this compound is largely attributed to its interaction with various molecular targets in the body. It has been identified as a potential inhibitor of certain enzymes and receptors involved in inflammatory processes. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies have demonstrated that it can induce apoptosis in pancreatic cancer cell lines such as Panc-1 and BxPC-3, with IC50 values ranging from 0.051 µM to 0.066 µM, indicating potent anticancer properties .
  • Anti-inflammatory Effects :
    • In models of inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and mediators, suggesting its role as an anti-inflammatory agent. It has been compared favorably against standard NSAIDs in terms of efficacy .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential therapeutic applications .

Case Study 1: Anticancer Efficacy

A study examined the effects of this compound on pancreatic cancer cell lines. The results indicated significant cytotoxic effects with lower IC50 values compared to non-cancerous cell lines (WI38), underscoring its selective toxicity towards cancer cells.

Cell LineIC50 (µM)
Panc-10.066
BxPC-30.051
WI38 (normal)0.36

Case Study 2: Inhibition of Inflammatory Mediators

In an ex vivo model using human whole blood stimulated with LPS, the compound demonstrated a significant reduction in TNFα levels, highlighting its potential as an EP4 antagonist in inflammatory pathways .

Q & A

Basic: What are the recommended synthetic routes for preparing {[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are synthesized via refluxing precursors (e.g., 4-amino-2-methyl-6-chloropyrimidine) with amines in ethanol, catalyzed by hydrochloric acid . Key optimizations include:

  • Temperature control : Maintain reflux conditions (~78°C for ethanol) to ensure complete reaction .
  • pH adjustment : Use hydrochloric acid to protonate intermediates, enhancing reaction efficiency .
  • Purification : Recrystallization from ethanol/water mixtures improves purity .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Provides detailed structural confirmation via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm, trifluoromethyl groups at δ ~120 ppm in 19F^{19}\text{F} NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥98% by area normalization) and detects impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ ions) .
  • Elemental Analysis : Confirms stoichiometry of hydrochloride hydrate form .

Basic: How should the compound's stability be assessed under different storage conditions?

  • Thermogravimetric Analysis (TGA) : Measures loss on drying (≤5.0 mg/g at 105°C) and hydrate stability .
  • Accelerated Degradation Studies : Expose to elevated humidity (75% RH) and temperature (40°C) for 4 weeks, monitoring via HPLC for decomposition .
  • Light Sensitivity Testing : Store in amber vials under UV/Vis light to detect photodegradation products .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed during structural elucidation?

  • Comparative Analysis : Cross-reference observed shifts with published data for structurally similar compounds (e.g., 6-amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride) .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and identify anomalies .
  • Multi-Technique Validation : Combine 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and 2D-COSY to resolve overlapping signals .

Advanced: What strategies are recommended for optimizing the compound's solubility and bioavailability in preclinical studies?

  • Salt Formation : Convert to alternative salts (e.g., mesylate) or co-crystals to enhance aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via reactions at the amine or pyrimidine positions .
  • Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles to improve cellular uptake .

Advanced: How can reaction mechanisms be elucidated for key transformations in the synthesis of this compound?

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to identify rate-determining steps .
  • Intermediate Trapping : Use quenching agents (e.g., D2_2O) to isolate and characterize transient intermediates via MS or NMR .
  • Computational Studies : Apply molecular dynamics simulations to map energy barriers and transition states .

Advanced: What methodologies are suitable for investigating the compound's interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KDK_D, kon/koffk_{on}/k_{off}) to receptors or enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate
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{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.